Sodium ferrous citrate

CAS No.: 43160-25-4

Cat. No.: VC20182618

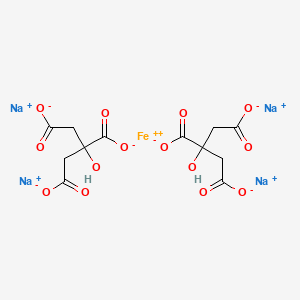

Molecular Formula: C12H10FeNa4O14

Molecular Weight: 526.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 43160-25-4 |

|---|---|

| Molecular Formula | C12H10FeNa4O14 |

| Molecular Weight | 526.00 g/mol |

| IUPAC Name | tetrasodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+) |

| Standard InChI | InChI=1S/2C6H8O7.Fe.4Na/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;/q;;+2;4*+1/p-6 |

| Standard InChI Key | JHYAVWJELFKHLM-UHFFFAOYSA-H |

| Canonical SMILES | C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+].[Na+].[Fe+2] |

Introduction

Chemical and Structural Properties of Sodium Ferrous Citrate

Sodium ferrous citrate, also known as tetrasodium 2-hydroxypropane-1,2,3-tricarboxylate iron(2+), is characterized by its unique molecular structure and physicochemical properties. The compound’s CAS registry number is 43160-25-4, and its molecular weight is 526.003 g/mol . The iron in this complex exists in the ferrous (Fe²⁺) state, which enhances its bioavailability compared to ferric (Fe³⁺) formulations .

Molecular Composition and Stability

The molecular formula reflects a citrate ligand coordinated to a ferrous iron center, stabilized by sodium ions. This configuration ensures solubility in aqueous environments, making it suitable for oral administration. Unlike ferric citrate, which requires acidic conditions for iron release, sodium ferrous citrate’s stability is less dependent on gastric pH, allowing consistent iron absorption even in patients with reduced stomach acid secretion .

Table 1: Key Physicochemical Properties of Sodium Ferrous Citrate

| Property | Value | Source |

|---|---|---|

| CAS Number | 43160-25-4 | |

| Molecular Formula | ||

| Molecular Weight | 526.003 g/mol | |

| Iron Oxidation State | +2 | |

| Solubility | Water-soluble |

Pharmacological Mechanisms and Therapeutic Effects

Sodium ferrous citrate primarily functions as an iron replenishment agent, addressing deficiencies that impair erythropoiesis and metabolic processes. Its efficacy extends beyond hematopoiesis, modulating biomarkers such as FGF23 and inflammatory markers in chronic kidney disease (CKD) patients .

Iron Absorption and Bioavailability

The ferrous iron in sodium ferrous citrate is absorbed via divalent metal transporter 1 (DMT1) in the duodenum. Clinical studies demonstrate that its absorption efficiency surpasses that of ferric iron formulations, with ascorbic acid further enhancing bioavailability by maintaining iron in its reduced state . A randomized trial comparing sodium ferrous citrate (Fe²⁺) to ferric citrate hydrate (Fe³⁺) reported a 15% higher serum iron concentration in the former group after 7 weeks of treatment .

Modulation of FGF23 and Inflammatory Markers

In a prospective study of 31 iron-deficient hemodialysis patients, 3 months of sodium ferrous citrate supplementation significantly reduced serum intact FGF23 (iFGF23) levels from 1,820 pg/mL to 1,240 pg/mL () and C-terminal FGF23 (cFGF23) levels from 309 pg/mL to 259 pg/mL () . These reductions correlated with improved iron stores (ferritin levels: ) and decreased C-reactive protein (CRP) concentrations (), suggesting anti-inflammatory effects .

Table 2: Impact of Sodium Ferrous Citrate on Biomarkers in Hemodialysis Patients

| Biomarker | Baseline Value | Post-Treatment Value | -Value |

|---|---|---|---|

| Serum iFGF23 | 1,820 pg/mL | 1,240 pg/mL | <0.05 |

| Serum cFGF23 | 309 pg/mL | 259 pg/mL | <0.05 |

| CRP | 2.7 mg/dL | 1.8 mg/dL | <0.01 |

| Serum Ferritin | 45 ng/mL | 78 ng/mL | <0.05 |

Clinical Applications and Efficacy

Sodium ferrous citrate is approved in Japan under the trade name Ferromia® (Eisai Co.) for treating iron deficiency anemia (IDA) and CKD-related iron disorders . Its therapeutic applications span multiple patient populations, including those with gastrointestinal intolerance to other iron supplements.

Iron Deficiency Anemia (IDA)

A phase 3 non-inferiority trial compared sodium ferrous citrate (100 mg/day) to ferric citrate hydrate (500–1,000 mg/day) in 180 IDA patients. Both dosages of ferric citrate hydrate met non-inferiority criteria for hemoglobin improvement, but sodium ferrous citrate achieved higher target hemoglobin rates (≥12 g/dL in women: 68% vs. 62%) . Notably, sodium ferrous citrate exhibited a lower incidence of nausea (4% vs. 12%) and vomiting (2% vs. 8%) .

Future Directions and Research Gaps

While existing studies validate sodium ferrous citrate’s efficacy, large-scale trials are needed to explore its long-term impacts on cardiovascular outcomes in CKD patients. Additionally, its potential role in non-hematological conditions, such as inflammatory bowel disease, warrants investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume